4-Deacetyl-4-propionyl Cabazitaxel
CAS No.:
Cat. No.: VC18555207
Molecular Formula: C46H59NO14
Molecular Weight: 850.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H59NO14 |
|---|---|
| Molecular Weight | 850.0 g/mol |
| IUPAC Name | [(2S,3R,4S,7R,9S,10S,12R,15S)-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-4-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C46H59NO14/c1-11-31(48)60-45-24-57-30(45)22-29(55-9)44(8)36(45)38(59-39(51)27-20-16-13-17-21-27)46(54)23-28(25(2)32(43(46,6)7)35(56-10)37(44)50)58-40(52)34(49)33(26-18-14-12-15-19-26)47-41(53)61-42(3,4)5/h12-21,28-30,33-36,38,49,54H,11,22-24H2,1-10H3,(H,47,53)/t28-,29-,30+,33-,34+,35+,36-,38-,44+,45-,46?/m0/s1 |
| Standard InChI Key | UAOPDTHBPSFWNR-NMPFEDCCSA-N |
| Isomeric SMILES | CCC(=O)O[C@@]12CO[C@@H]1C[C@@H]([C@@]3([C@@H]2[C@@H](C4(C[C@@H](C(=C(C4(C)C)[C@H](C3=O)OC)C)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)C)OC |
| Canonical SMILES | CCC(=O)OC12COC1CC(C3(C2C(C4(CC(C(=C(C4(C)C)C(C3=O)OC)C)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)C)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Deacetyl-4-propionyl cabazitaxel is a semi-synthetic taxane derivative derived from cabazitaxel, a second-generation microtubule inhibitor. The compound’s IUPAC name is (2aR,4S,4aS,6R,9S,11S,12S,12aR)-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-12b-(propionyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca benzo[1,2-b]oxet-12-yl benzoate . Key structural modifications include:
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Deacetylation at the C-4 position, resulting in a free hydroxyl group.
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Propionylation at the same position, introducing a three-carbon acyl chain .
The SMILES notation for this compound is:
CCC(=O)O[C@@]12CO[C@@H]1C[C@@H]([C@@]3([C@@H]2[C@@H](C4(C[C@@H](C(=C(C4(C)C)[C@H](C3=O)OC)C)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)C)OC .
Physicochemical Properties
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Solubility: Likely similar to cabazitaxel, with poor aqueous solubility but soluble in organic solvents like acetonitrile and tetrachloromethane .
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Stability: Susceptible to photodegradation under UV light (254 nm), necessitating controlled storage conditions .
Synthesis and Formation Pathways
Photodegradation of Cabazitaxel
A patented method describes the synthesis of 4-deacetyl-4-propionyl cabazitaxel via UV-induced photodegradation of cabazitaxel :
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Reaction conditions: Cabazitaxel is dissolved in a tetrachloromethane-toluene mixture (1:1 v/v) and irradiated at 45°C for 24 hours.
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Purification: The crude product is isolated using dynamic axial chromatography with an acetonitrile-water mobile phase (45:55 v/v), yielding >98% purity .
Analytical Detection and Quantification
Reverse-Phase HPLC Method
A validated HPLC method enables precise quantification of 4-deacetyl-4-propionyl cabazitaxel in cabazitaxel formulations :
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Column: C18 (250 × 4.6 mm, 5 µm).
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Mobile phase: Acetonitrile-phosphate buffer (pH 3.0, 50 mM) in gradient elution.
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Detection: UV at 232 nm.
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Retention time: 6.3 minutes (impurity) vs. 11.0 minutes (cabazitaxel) .
Method Validation Data
| Parameter | Value (Impurity) | Value (Cabazitaxel) |
|---|---|---|
| Linearity (R²) | 0.9998 | 0.9997 |
| LOD | 0.002% | 0.002% |
| LOQ | 0.007–0.008% | 0.008% |
| Precision (%RSD) | <2.0 | <1.5 |
Pharmacological and Clinical Relevance
Role as a Quality Control Marker
As a specified impurity in cabazitaxel, regulatory guidelines (e.g., ICH Q3A/B) mandate its control below 0.15% in drug substances . Elevated levels may indicate suboptimal manufacturing processes or storage conditions.
Future Directions in Research
Impact on Novel Formulations
The development of nanoparticle-bound cabazitaxel (e.g., DEP® cabazitaxel) has demonstrated reduced hematological toxicity compared to conventional formulations . Controlling impurities like 4-deacetyl-4-propionyl cabazitaxel may further enhance the safety profile of next-generation taxanes.
Analytical Advancements
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) could provide deeper structural insights, while microfluidic assays may enable real-time impurity monitoring during manufacturing.
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